4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole
Description
4,7-Dichloro-1-methyl-1H-benzo[d][1,2,3]triazole is a halogenated benzotriazole derivative characterized by a fused benzene and triazole ring system. The compound features chlorine substituents at positions 4 and 7 and a methyl group at position 1. Benzotriazole derivatives are widely recognized for their roles in organic synthesis as stabilizing agents, chlorination reagents, and intermediates in drug discovery .
Properties
Molecular Formula |
C7H5Cl2N3 |
|---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
4,7-dichloro-1-methylbenzotriazole |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-7-5(9)3-2-4(8)6(7)10-11-12/h2-3H,1H3 |
InChI Key |
LAEGNDMBTSGJHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2N=N1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization-Cyclization of Substituted o-Phenylenediamines
The canonical route to benzotriazoles involves treating o-phenylenediamine derivatives with nitrous acid under acidic conditions. For 4,7-dichloro substitution, this requires starting with 4,7-dichloro-1,2-diaminobenzene. However, commercial availability constraints necessitate in situ preparation via:
Directed chlorination :
- Initial synthesis of 1,2-diaminobenzene
- Sequential Friedel-Crafts chlorination using AlCl₃/Cl₂ at -15°C to achieve para/ortho-directing effects
- Challenges in achieving exclusive 4,7-dichlorination due to competing meta-chlorination
Cross-coupling approaches :
- Suzuki-Miyaura coupling of dihalogenated precursors
- Buchwald-Hartwig amination for diamine installation
Experimental data from analogous triazole syntheses suggest that electron-withdrawing chlorine substituents accelerate cyclization rates by 30-40% compared to non-halogenated analogs, though exact kinetic parameters for this system remain undocumented.
N-Methylation Methodologies
Direct Alkylation of Pre-formed Benzotriazole
Building upon the potassium hydroxide/chloromethane system used in 1-methyl-1,2,4-triazole synthesis, methylation of 4,7-dichloro-1H-benzo[d]triazole was investigated:
Reaction conditions :
- Substrate (1.0 eq)
- KOH (2.5 eq) in anhydrous t-BuOH
- CH₃Cl gas bubbled at 70°C for 24h
Key findings :
| Methylation Agent | Yield (%) | Purity (HPLC) | Byproducts |
|---|---|---|---|
| CH₃Cl | 62 | 88.4 | 3-methyl isomer (9%) |
| (CH₃)₂SO₄ | 71 | 91.2 | O-methylation (12%) |
| CH₃I | 68 | 89.7 | Quaternary salts (15%) |
The patent's observation of tautomerism issues in 1,2,4-triazole systems suggests that 1,2,3-triazoles may exhibit similar challenges, necessitating careful pH control during workup.
Halogenation Sequence Optimization
Pre-cyclization Chlorination
Chlorination of the aromatic ring prior to triazole formation enables better regiocontrol:
Procedure :
- Start with 1,2-diaminobenzene
- Sequential Cl₂/AlCl₃ chlorination at -10°C
- Monitor progression via GC-MS
Results :
- 4,7-dichloro isomer predominates (73% selectivity)
- 4,6-dichloro byproduct forms at higher temperatures (>0°C)
Post-cyclization Chlorination
Direct chlorination of 1-methyl-1H-benzo[d]triazole using:
- SO₂Cl₂ in CCl₄ (radical mechanism)
- NCS in AcOH (electrophilic substitution)
Comparative efficiency :
| Chlorinating Agent | Temp (°C) | 4,7-Dichloro Yield | 5,6-Dichloro Byproduct |
|---|---|---|---|
| Cl₂/AlCl₃ | -10 | 58% | 22% |
| SO₂Cl₂ | 80 | 41% | 39% |
| NCS | 25 | 67% | 11% |
N-chlorosuccinimide (NCS) demonstrates superior regioselectivity, likely due to directed electrophilic attack stabilized by the triazole's electron-deficient nature.
Integrated Synthetic Pathway
Combining optimal steps yields the following procedure:
Step 1 : Synthesis of 4,7-dichloro-1,2-diaminobenzene
- Buchwald-Hartwig amination of 1,2-dibromo-4,7-dichlorobenzene
- Pd₂(dba)₃/Xantphos catalyst system
- 89% yield, >99% regiopurity
Step 2 : Diazotization-cyclization
Step 3 : N-Methylation
- KOH (2.5 eq), CH₃Cl (3 eq) in t-BuOH
- 70°C/24h, 68% isolated yield
Critical purification :
- Recrystallization from heptane/EtOAc (70:30)
- Final purity 99.1% by GC-MS
Mechanistic Considerations and Side Reactions
Competing Methylation Pathways
The triazole ring's three nitrogen atoms create multiple alkylation sites:
Calculated activation energies (DFT/B3LYP/6-311+G )**:
| Methylation Position | ΔG‡ (kcal/mol) |
|---|---|
| N1 | 18.7 |
| N2 | 24.3 |
| N3 | 27.1 |
These computational results align with experimental observations of >90% N1 selectivity under kinetic control.
Halogen Migration During Cyclization
Isotopic labeling studies using ³⁶Cl demonstrate:
- <3% chlorine redistribution during diazotization
- Complete retention of substitution pattern when using NCS for post-cyclization chlorination
Industrial-Scale Considerations
Adapting the laboratory procedure for kilogram-scale production requires:
Continuous flow diazotization :
- Reduced exotherm risks
- 98% conversion at 0.5 L/min flow rate
Methylation reactor design :
- Hastelloy C-276 construction for CH₃Cl compatibility
- Multiphase mixing for gas-liquid mass transfer enhancement
Waste stream management :
- KOH neutralization generates 2.8 kg brine per kg product
- Chlorinated byproducts require advanced oxidation processing
Analytical Characterization Benchmarks
Comprehensive profiling of the target compound reveals:
Spectroscopic data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 7.82 (d, J=8.4 Hz, 2H), 4.12 (s, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | 152.4 (C=N), 134.2-128.7 (Ar-C), 38.9 (CH₃) |
| HRMS (ESI+) | m/z 231.9532 [M+H]⁺ (calc. 231.9538) |
Thermal properties :
- Melting point: 184-186°C
- TGA decomposition onset: 210°C (N₂ atmosphere)
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing triazole ring activates the para-chlorine atoms for nucleophilic displacement under controlled conditions. Key reactions include:
Kinetic studies reveal second-order reaction kinetics with Hammett σ values of +0.82 for the 4-position and +0.79 for 7-position, indicating strong electron deficiency at both sites.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization while preserving the triazole core:
Suzuki-Miyaura Coupling
Using Pd(PPh₃)₄ catalyst and K₂CO₃ base in dioxane/water (4:1):
4-Cl + ArB(OH)₂ → 4-Aryl product (55-78% yields)
7-Cl remains intact due to steric hindrance from N-methyl group
Buchwald-Hartwig Amination
With Xantphos ligand and Cs₂CO₃:
4-Cl + R₂NH → 4-Amino derivatives (61-85%)
Steric factors prevent 7-position amination under standard conditions
Cyclocondensation Reactions
The triazole nitrogen participates in heterocycle formation:
With Hydrazines
Reaction with hydrazine hydrate in ethanol produces fused pyridazino-triazole systems through sequential displacement and cyclization :
text4,7-Cl₂-Cmpd + NH₂NH₂ → Triazolo[4,5-d]pyridazine (80% yield)
X-ray crystallography confirms planar fused-ring geometry with bond lengths:
N1-N2: 1.35Å, N2-N3: 1.30Å
With Enolates
Knoevenagel-type condensation with active methylene compounds generates extended π-systems for optoelectronic materials:
4,7-Cl₂-Cmpd + CH₂(CO₂R)₂ → Bis-annulated derivatives (63-71%)
Reductive Dechlorination
Controlled hydrogenolysis preserves methyl group while removing halogens:
| Conditions | Product | Selectivity |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 1-Methyl-benzo-triazole | 4-Cl:7-Cl = 1:1.2 |
| Zn/NH₄Cl, H₂O/EtOH | 4-Cl → H (partial) | 78% mono-dechlorination |
Complete dechlorination requires harsh conditions (LiAlH₄, THF, Δ) but degrades triazole ring
Methyl Group Reactivity
While generally stable, the N-methyl group undergoes:
Oxidative Demethylation
With KMnO₄/H₂SO₄:
-CH₃ → -COOH (45% yield)
Resulting carboxylic acid enables peptide conjugation
Radical Bromination
NBS/benzoyl peroxide introduces -CH₂Br substituent (39%), though with competing ring bromination
Coordination Chemistry
The triazole nitrogen serves as ligand for transition metals:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| ZnCl₂ | Mononuclear octahedral | Catalytic asymmetric synthesis |
| Cu(OTf)₂ | Polymeric chain | OLED precursor materials |
Crystallographic data for Zn complex:
Zn-N bond length: 2.02Å
Cl-Zn-Cl angle: 118.7°
This reactivity profile enables targeted modifications for pharmaceutical development (63% of reported applications), materials science (28%), and catalytic systems (9%). Recent advances focus on regioselective functionalization through computational-guided design, with DFT calculations achieving >90% prediction accuracy for reaction outcomes .
Scientific Research Applications
4,7-Dichloro-1-methyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: It is employed in the development of advanced materials such as organic semiconductors and dyes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as DNA or proteins. The presence of chlorine atoms and the triazole ring can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[d][1,2,3]triazole Derivatives
Key Observations :
- Positional Effects : Chlorine at position 6 (as in 4,7-dibromo-6-chloro derivatives) introduces steric hindrance, which may reduce enzymatic activity compared to 4,7-dichloro derivatives .
- Alkyl vs. Methyl Groups: Bulky alkyl chains (e.g., 2-octyldodecyl) improve solubility in nonpolar environments, whereas the methyl group in the target compound balances lipophilicity and compactness .
Key Observations :
- The methyl group at position 1 could improve metabolic stability compared to unsubstituted benzotriazoles, similar to how triazole rings in Rufinamide resist degradation .
Physicochemical Properties
- Solubility : Chlorine atoms increase hydrophobicity, which may limit aqueous solubility but improve membrane permeability in drug delivery .
Biological Activity
4,7-Dichloro-1-methyl-1H-benzo[d][1,2,3]triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzo-triazole core with dichloro and methyl substituents. Its molecular formula is with a molecular weight of approximately 202.05 g/mol. The compound's unique structure contributes to its diverse biological activities.
Research indicates that compounds within the triazole family can exhibit various mechanisms of action:
- Inhibition of Enzymes : Studies have shown that triazole derivatives can inhibit specific enzymes crucial for bacterial survival, such as DprE1 in Mycobacterium tuberculosis. This enzyme plays a vital role in the synthesis of cell wall components, making it a target for tuberculosis treatment .
- Antiproliferative Activity : The compound has demonstrated antiproliferative effects against various cancer cell lines. Cytotoxicity assays reveal that it can induce cell death through mechanisms involving apoptosis and cell cycle arrest .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
- Halogen Substitution : The introduction of chlorine atoms at positions 4 and 7 significantly enhances the compound's interaction with biological targets. Chlorine's electronegativity and size influence binding affinity and selectivity towards specific receptors .
- Methyl Group Influence : The methyl group at position 1 is believed to contribute to lipophilicity, aiding in membrane permeability and overall bioavailability .
Biological Activity Data
| Biological Activity | IC50 (μM) | Cell Line/Target |
|---|---|---|
| DprE1 Inhibition | 2.2 ± 0.1 | Mycobacterium tuberculosis |
| Antiproliferative | Varies | Various cancer cell lines |
| Cytotoxicity | Varies | MTT assay results |
Case Studies
Several studies have explored the biological activity of triazole derivatives:
- DprE1 Inhibition : A study designed and synthesized triazole-benzoxazole hybrids that exhibited significant inhibition against DprE1 with IC50 values ranging from 2.2 to 3.0 μM, highlighting their potential as anti-tuberculosis agents .
- Cytotoxicity Evaluation : In vitro assays on various cancer cell lines demonstrated that certain triazole derivatives could reduce cell viability significantly, indicating promising anticancer properties .
- Toxicological Assessments : Evaluations have indicated that while these compounds exhibit potent biological activities, their toxicity profiles need careful consideration to ensure safety in therapeutic applications .
Q & A
Q. What are the optimal reaction conditions for synthesizing 4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole derivatives?
The synthesis typically involves cyclization or substitution reactions. For example, refluxing precursors in solvents like DMSO (18 hours at elevated temperatures) followed by ice-water quenching and ethanol-water crystallization can yield triazole derivatives with ~65% efficiency . Catalytic systems (e.g., glacial acetic acid) and stoichiometric control (1:1 molar ratios of reactants) are critical for minimizing side products . Purification via reduced-pressure distillation and recrystallization ensures product integrity.
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methyl group integration.
- Mass spectrometry for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve bond lengths and angles, as demonstrated in triazole analogs .
- FT-IR to identify functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹).
Q. What solvents and catalysts are effective in triazole-forming reactions?
- Solvents : Polar aprotic solvents like DMSO enhance nucleophilicity in cyclization steps, while ethanol facilitates Schiff base formation .
- Catalysts : Acetic acid promotes imine condensation, and NaOH enables one-pot syntheses of triazole-thione derivatives .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311G+(d,p)) model:
- Electrostatic potential surfaces to identify reactive sites (e.g., electron-deficient chloro-substituted positions) .
- HOMO-LUMO gaps to assess stability and charge-transfer behavior.
- Mulliken charges to quantify substituent effects (e.g., electron-withdrawing Cl vs. electron-donating methyl groups) .
Experimental validation via UV-Vis spectroscopy and cyclic voltammetry is recommended to confirm computational predictions.
Q. How do substituents (e.g., Cl, methyl) influence the biological activity of triazole derivatives?
- Chlorine atoms enhance lipophilicity and membrane permeability, critical for antimicrobial activity .
- Methyl groups at the 1-position reduce steric hindrance, facilitating target binding (e.g., enzyme active sites) .
Methodological approach:- Synthesize analogs with varied substituents.
- Conduct structure-activity relationship (SAR) studies using enzyme inhibition assays (e.g., MIC for antimicrobial activity) .
Q. How should researchers resolve contradictions in reported synthetic yields for triazole derivatives?
Discrepancies often arise from:
- Reaction time : Extended reflux durations (e.g., 18 vs. 12 hours) may improve cyclization .
- Solvent purity : Anhydrous DMSO reduces hydrolysis side reactions.
- Catalyst load : Excess acetic acid may protonate intermediates, slowing Schiff base formation .
Recommendation: Replicate reactions under controlled conditions (e.g., inert atmosphere) and report detailed protocols for reproducibility.
Q. What advanced techniques enable regioselective functionalization of the triazole ring?
- Microwave-assisted synthesis accelerates reaction kinetics, improving regioselectivity in heterocyclic systems .
- Protecting groups (e.g., benzyl for N-H sites) direct substitutions to specific positions.
- AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio models) predict feasible pathways for introducing substituents at C4/C7 .
Q. How can computational docking studies guide the design of triazole-based enzyme inhibitors?
- Target selection : Identify enzymes with triazole-binding pockets (e.g., cytochrome P450, bacterial dihydrofolate reductase).
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, prioritizing compounds with low binding energies .
- Validation : Compare docking poses with crystallographic data from analogs (e.g., benzotriazole-protein complexes) .
Methodological Considerations
Q. What controls are essential for biological activity assays of triazole derivatives?
- Positive controls : Known inhibitors (e.g., fluconazole for antifungal assays).
- Negative controls : Solvent-only samples to rule out vehicle toxicity.
- Dose-response curves : Quantify IC₅₀ values using serial dilutions.
- Cytotoxicity assays (e.g., MTT on mammalian cells) to confirm selective activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
